molecular formula C7H6FNO3 B14785880 2-Amino-3-fluoro-5-hydroxybenzoic acid

2-Amino-3-fluoro-5-hydroxybenzoic acid

Cat. No.: B14785880
M. Wt: 171.13 g/mol
InChI Key: FDOIPRGRZKGAMH-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H6FNO3. This compound is a derivative of benzoic acid, featuring an amino group at the 2-position, a fluorine atom at the 3-position, and a hydroxyl group at the 5-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the use of 4-fluoroaniline as a starting material. The synthetic route includes the following steps :

    Condensation Reaction: 4-fluoroaniline is reacted with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.

    Cyclization: The intermediate is then cyclized in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.

    Oxidation: Finally, the diketone is oxidized under alkaline conditions using hydrogen peroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-Amino-3-fluoro-5-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in folic acid synthesis by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.

    3-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the amino group.

    5-Fluorosalicylic acid: Similar structure but lacks the amino group and has a different substitution pattern.

Uniqueness

2-Amino-3-fluoro-5-hydroxybenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-amino-3-fluoro-5-hydroxybenzoic acid

InChI

InChI=1S/C7H6FNO3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,9H2,(H,11,12)

InChI Key

FDOIPRGRZKGAMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)O

Origin of Product

United States

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